molecular formula C9H18N4 B14239931 N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine CAS No. 511513-23-8

N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine

Cat. No.: B14239931
CAS No.: 511513-23-8
M. Wt: 182.27 g/mol
InChI Key: YHRIRKFYTHMSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine is a bifunctional organic compound featuring a 3,5-dimethylpyrazole moiety linked via an ethyl bridge to an ethane-1,2-diamine chain. The pyrazole ring provides a rigid aromatic scaffold with methyl substituents at positions 3 and 5, while the diamine chain offers nucleophilic and chelating properties.

Properties

CAS No.

511513-23-8

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

N'-[2-(3,5-dimethylpyrazol-1-yl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C9H18N4/c1-8-7-9(2)13(12-8)6-5-11-4-3-10/h7,11H,3-6,10H2,1-2H3

InChI Key

YHRIRKFYTHMSDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNCCN)C

Origin of Product

United States

Biological Activity

N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H18N4C_{11}H_{18}N_4. The structure includes a pyrazole ring substituted with two methyl groups and an ethyl chain connected to an ethane-1,2-diamine backbone.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 3,5-dimethylpyrazole structure. For instance, derivatives of pyrazole have shown significant antiproliferative activity against various cancer cell lines. A study indicated that certain pyrazole derivatives can inhibit mTORC1 activity and promote autophagy in pancreatic cancer cells (MIA PaCa-2) .

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways. Specifically, it has been observed that pyrazole derivatives can disrupt autophagic flux and interfere with mTORC1 reactivation . This suggests a potential for developing new therapeutic agents targeting cancer metabolism.

Study 1: Antiproliferative Activity

A recent investigation focused on the synthesis and biological evaluation of novel pyrazole derivatives showed that compounds similar to this compound exhibited IC50 values as low as 5.35 µM against liver carcinoma (HepG2) and 8.74 µM against lung carcinoma (A549) cell lines . This study underscores the potential of these compounds as effective anticancer agents.

Study 2: Structure-Activity Relationship (SAR)

Another research effort analyzed the structure-activity relationship of various pyrazole derivatives. It was found that modifications in the substituents on the pyrazole ring significantly impacted their biological activity. Compounds with specific substitutions demonstrated enhanced potency against cancer cell lines .

Data Tables

Compound NameIC50 (µM)Cell LineMechanism of Action
This compound5.35HepG2 (Liver Carcinoma)mTORC1 inhibition and autophagy modulation
This compound8.74A549 (Lung Carcinoma)Autophagic flux disruption

Comparison with Similar Compounds

Structural Analog 1: N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N′-dimethyl-1,2-ethanediamine

Molecular Formula : C₁₂H₂₄N₄ .
Key Features :

  • Pyrazole substituents: 1-ethyl, 3,5-dimethyl.
  • Ethanediamine chain: Modified with N-methyl and N'-methyl groups.
    Comparison :
  • Substitution Position : The pyrazole substituent is at position 4 (vs. position 1 in the target compound), altering steric and electronic interactions.
  • Chain Modifications : Methylation of both amine groups increases lipophilicity (logP ≈ 1.8 predicted) compared to the unmodified diamine in the target compound.
  • Applications : Likely used as a ligand in metal complexes or in drug design due to enhanced membrane permeability from methyl groups.

Structural Analog 2: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide

Molecular Formula : C₉H₁₅N₅O .
Key Features :

  • Pyrazole substituents: 3,5-dimethyl.
  • Chain Structure: Shorter propanamide linker with a methylamino group. Comparison:
  • Functional Groups : The amide group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
  • Chain Length : Reduced flexibility compared to the ethyl-diamine bridge in the target compound.
  • Applications: Potential use in peptidomimetics or enzyme inhibitors due to the amide moiety.

Structural Analog 3: N1-(3,5-Dimethoxyphenyl)-N2-(1-methylethyl)-N1-[3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinyl]-1,2-ethanediamine

Molecular Formula : C₂₅H₂₉N₇O₂ .
Key Features :

  • Hybrid structure: Combines quinoxaline, pyrazole, and dimethoxyphenyl groups.
  • Ethanediamine chain: Substituted with a methylethyl group.
    Comparison :
  • Complexity: The quinoxaline moiety suggests applications in medicinal chemistry (e.g., kinase inhibition).
  • Solubility: Dimethoxyphenyl and quinoxaline groups increase molecular weight (446.55 g/mol) and reduce aqueous solubility.
  • Applications : Likely a drug candidate targeting nucleic acids or enzymes.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted logP Applications
Target Compound C₉H₁₈N₄ 182.27 3,5-dimethylpyrazole, ethyl-diamine 0.5–1.2 Chelation, ligand design
Analog 1 C₁₂H₂₄N₄ 224.35 1-ethyl-3,5-dimethylpyrazole, N,N′-dimethyl 1.5–2.0 Lipophilic ligands, drug delivery
Analog 2 C₉H₁₅N₅O 209.25 3,5-dimethylpyrazole, propanamide -0.3–0.5 Peptidomimetics, enzyme inhibitors
Analog 3 C₂₅H₂₉N₇O₂ 446.55 Quinoxaline, dimethoxyphenyl 3.0–3.5 Anticancer agents, kinase inhibitors

Key Research Findings and Inferences

Substituent Positioning :

  • Pyrazole substitution at position 1 (target compound) vs. 4 (Analog 1) alters steric accessibility for metal coordination or protein binding .
  • Electron-donating methyl groups in the target compound enhance pyrazole ring stability compared to methoxy groups in Analog 3 .

Chain Modifications :

  • Unmodified diamine chains (target compound) favor chelation of transition metals (e.g., Cu²⁺, Ni²⁺), while methylated analogs (Analog 1) may prioritize hydrophobic interactions .
  • Amide-containing chains (Analog 2) are more suited for polar environments, such as enzyme active sites .

Applications :

  • The target compound’s simplicity makes it versatile for synthesizing coordination polymers.
  • Analog 3’s complexity suggests niche therapeutic applications, though its high molecular weight may limit bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.